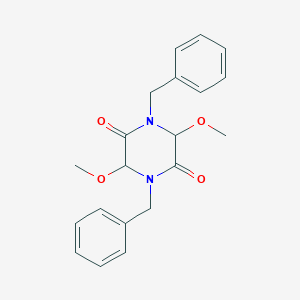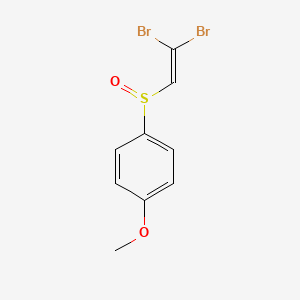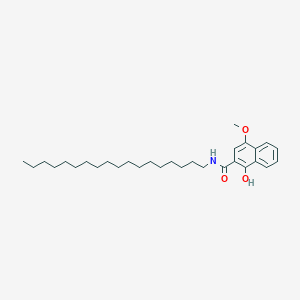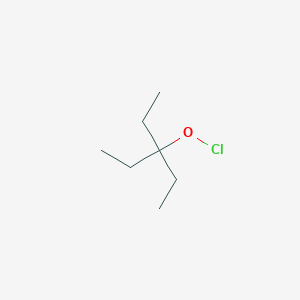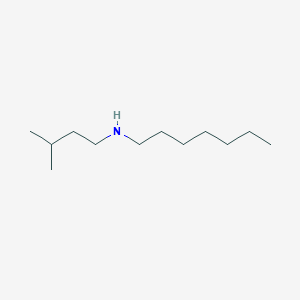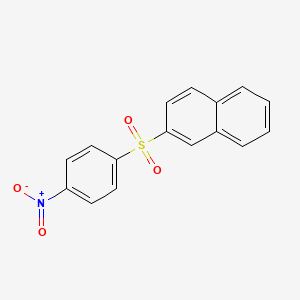
2-(4-Nitrobenzene-1-sulfonyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrobenzene-1-sulfonyl)naphthalene is an organic compound that features both a naphthalene ring and a nitrobenzene sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzene-1-sulfonyl)naphthalene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of naphthalene followed by sulfonation. The nitration process involves treating naphthalene with a mixture of nitric acid and sulfuric acid to introduce the nitro group. Subsequently, the sulfonation step involves reacting the nitronaphthalene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrobenzene-1-sulfonyl)naphthalene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Electrophilic Substitution: Substituted derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized products at the benzylic position.
Applications De Recherche Scientifique
2-(4-Nitrobenzene-1-sulfonyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrobenzene-1-sulfonyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and sulfonyl groups can influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Shares the nitrobenzene sulfonyl group but lacks the naphthalene ring.
Naphthalene-2-sulfonic acid: Contains the naphthalene ring and sulfonic acid group but lacks the nitro group.
Uniqueness
2-(4-Nitrobenzene-1-sulfonyl)naphthalene is unique due to the combination of both the naphthalene ring and the nitrobenzene sulfonyl group, which imparts distinct chemical properties and reactivity compared to its individual components .
Propriétés
Numéro CAS |
90492-47-0 |
|---|---|
Formule moléculaire |
C16H11NO4S |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C16H11NO4S/c18-17(19)14-6-9-15(10-7-14)22(20,21)16-8-5-12-3-1-2-4-13(12)11-16/h1-11H |
Clé InChI |
LRMWRIFNMFSLTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea](/img/structure/B14366253.png)
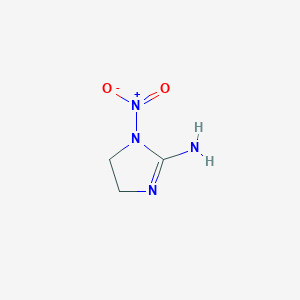

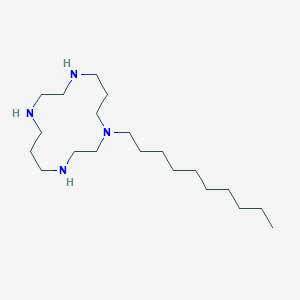
![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
